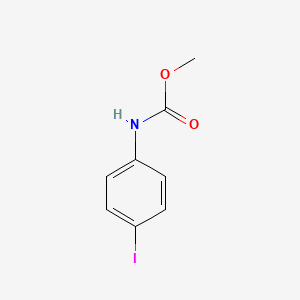

Methyl N-(4-iodophenyl)carbamate

Descripción general

Descripción

Methyl N-(4-iodophenyl)carbamate is a derivative of carbamate pesticides, which are a class of insecticides known for their action on the nervous system of insects. While the specific compound Methyl N-(4-iodophenyl)carbamate is not directly mentioned in the provided papers, the general class of N-methyl carbamate pesticides is discussed, indicating the relevance of these compounds in agricultural practices and the importance of their detection in food products .

Synthesis Analysis

The synthesis of methyl N-phenyl carbamate, a compound structurally related to Methyl N-(4-iodophenyl)carbamate, can be achieved using methyl formate as a carbonylating agent with aniline, suggesting a potential route for synthesizing the iodinated derivative . Another study presents a two-step synthesis process for methyl N-phenyl carbamate starting from urea and aniline, which could be adapted for the synthesis of Methyl N-(4-iodophenyl)carbamate by substituting aniline with 4-iodoaniline .

Molecular Structure Analysis

The molecular structure of carbamates typically consists of an ester functional group linked to an amine. In the case of Methyl N-(4-iodophenyl)carbamate, the presence of the iodine atom on the phenyl ring would likely influence the electronic properties of the molecule. The papers do not directly address the molecular structure of Methyl N-(4-iodophenyl)carbamate, but studies on related compounds provide insights into the general behavior of carbamates .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including hydrolysis and photodegradation. For instance, N-Methyl-N-(o-nitrophenyl)carbamates have been used as photolabile protecting groups for alcohols, which suggests that Methyl N-(4-iodophenyl)carbamate could potentially be sensitive to light and may undergo similar photolytic reactions . Additionally, the synthesis of cyclic carbamates through photoredox reactions indicates the versatility of carbamates in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, stability, and reactivity, are influenced by their functional groups and substituents. The papers provided discuss the analysis of carbamates in various matrices, indicating their stability under certain conditions and their ability to be detected at low concentrations . The thermodynamic analysis of methyl N-phenyl carbamate synthesis provides insights into the reaction conditions that could be relevant for the synthesis and handling of Methyl N-(4-iodophenyl)carbamate .

Mecanismo De Acción

Target of Action

Methyl N-(4-iodophenyl)carbamate is a carbamate derivative . Carbamates are known to interact with various enzymes or receptors . They are widely utilized in medicinal chemistry due to their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Mode of Action

The carbamate functionality of Methyl N-(4-iodophenyl)carbamate imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamate derivatives, like Methyl N-(4-iodophenyl)carbamate, have been found to affect various metabolic pathways. These include the enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

This contributes to their bioavailability and systemic hydrolytic stability .

Result of Action

The result of Methyl N-(4-iodophenyl)carbamate’s action would depend on its specific targets and the nature of its interaction with them. Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Action Environment

The action, efficacy, and stability of Methyl N-(4-iodophenyl)carbamate can be influenced by various environmental factors. For instance, carbamates are widely used in agriculture, food, and public health sectors, and their impact can lead to ecological disturbance . Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways .

Safety and Hazards

While specific safety and hazard information for “Methyl N-(4-iodophenyl)carbamate” was not found, it’s worth noting that carbamates, in general, can pose certain risks. For instance, methyl carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Direcciones Futuras

Carbamates, including “Methyl N-(4-iodophenyl)carbamate”, have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They have an important role in modern drug discovery and medicinal chemistry . Future research may focus on developing new carbamates with improved properties and exploring their potential applications in various fields of medicine .

Propiedades

IUPAC Name |

methyl N-(4-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOFJGXWEJLYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390775 | |

| Record name | Carbamic acid, (4-iodophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-iodophenyl)carbamate | |

CAS RN |

63791-50-4 | |

| Record name | Carbamic acid, (4-iodophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

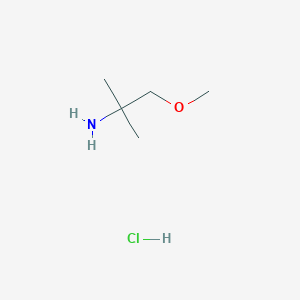

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

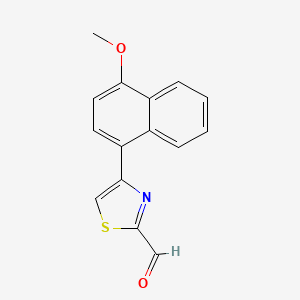

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine](/img/structure/B3022566.png)

![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)